molecular formula C18H13ClFNOS B7431559 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone

2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone

Cat. No. B7431559
M. Wt: 345.8 g/mol
InChI Key: GMGQWSCZAMMIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone, also known as EF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of indole-based compounds and is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).

Mechanism of Action

2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone increases the levels of endocannabinoids, which can help reduce pain and inflammation. Additionally, 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of endocannabinoids, which can help reduce pain and inflammation. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. Additionally, 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the body. This can help reduce the risk of side effects and make it a safer option for therapeutic use. However, one limitation of 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone is that it has poor solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are a number of potential future directions for research on 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of new and more effective FAAH inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone and its potential therapeutic applications. Finally, more research is needed to explore the safety and efficacy of 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone in human clinical trials.

Synthesis Methods

2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 2-(5-chloro-1-benzothiophen-3-yl)acetic acid with 7-fluoro-2,3-dihydroindole-1-carboxylic acid. The resulting intermediate is then subjected to a series of reactions to yield 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone in high purity and yield.

Scientific Research Applications

2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. As a selective FAAH inhibitor, 2-(5-Chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone has been shown to increase levels of endocannabinoids in the body, which can help reduce pain and inflammation. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)-1-(7-fluoro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNOS/c19-13-4-5-16-14(9-13)12(10-23-16)8-17(22)21-7-6-11-2-1-3-15(20)18(11)21/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGQWSCZAMMIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC=C2F)C(=O)CC3=CSC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.